

A Comparative Spectroscopic Analysis of Isoquinoline and Its Isomers: Quinoline and Quinazoline

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Compound of Interest

Compound Name: *1,3-Dichloro-8-methoxyisoquinoline*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic data for isoquinoline and its common isomers, quinoline and quinazoline. Understanding the distinct spectral features of these nitrogen-containing heterocyclic compounds is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), supported by detailed experimental protocols.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic Technique	Isoquinoline	Quinoline	Quinazoline
^1H NMR	H1 is a singlet, typically downfield.	H2 is a doublet of doublets, most downfield proton.	H2 and H4 are distinct singlets, highly downfield.
^{13}C NMR	C1 is significantly downfield.	C2 is the most downfield carbon.	C2 and C4 are highly deshielded.
FTIR	Characteristic C-H out-of-plane bending patterns.	Distinct C-H out-of-plane bending vibrations.	Unique ring vibration and C-H bending modes.
UV-Vis	Multiple absorption bands in the UV region.	Similar absorption profile to isoquinoline but with subtle shifts.	Distinct absorption pattern due to the pyrimidine ring.
Mass Spec (EI)	Molecular ion peak at m/z 129; primary loss of HCN.	Molecular ion peak at m/z 129; primary loss of HCN. ^[1]	Molecular ion peak at m/z 130; fragmentation involves the pyrimidine ring.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FTIR, and UV-Vis spectroscopy for isoquinoline, quinoline, and quinazoline.

^1H NMR Spectral Data (in CDCl_3)

Proton	Isoquinoline (δ , ppm)	Quinoline (δ , ppm) [2]	Quinazoline (δ , ppm)[3]
H1	9.22 (s)	-	-
H2	-	8.93 (dd)	9.40 (s)
H3	7.59 (d)	7.40 (dd)	-
H4	8.50 (d)	8.15 (d)	9.85 (s)
H5	7.82 (d)	8.10 (d)	7.75 (m)
H6	7.65 (t)	7.55 (t)	7.95 (m)
H7	7.58 (t)	7.72 (t)	7.95 (m)
H8	7.95 (d)	7.85 (d)	7.75 (m)

¹³C NMR Spectral Data (in CDCl₃)

Carbon	Isoquinoline (δ , ppm)[4]	Quinoline (δ , ppm) [5][6]	Quinazoline (δ , ppm)
C1	152.7	-	-
C2	-	150.3	160.5
C3	120.6	121.1	-
C4	143.2	136.0	166.2
C4a	128.8	128.3	127.2
C5	127.5	127.7	127.8
C6	130.4	126.5	134.1
C7	127.1	129.4	128.5
C8	126.5	129.4	128.9
C8a	135.7	148.4	150.1

FTIR Spectral Data (Characteristic Peaks, cm^{-1})

Vibrational Mode	Isoquinoline[7][8]	Quinoline[9][10]	Quinazoline[11]
Aromatic C-H Stretch	3102 - 2881	3087 - 2852	~3050
C=N Stretch	1631, 1600	~1622	1635 - 1610
Aromatic C=C Stretch	1590, 1500, 1465	1617 - 1507	1580 - 1565, 1520 - 1475
C-H In-plane Bend	1070, 1066, 1035, 1013	-	1290 - 1010
C-H Out-of-plane Bend	799, 775, 717	840 - 740	1000 - 700

UV-Vis Spectral Data (in Ethanol)

Isomer	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
Isoquinoline	217, 266, 317[12]	-
Quinoline	226, 276, 313	3.98×10^4 , 3.55×10^3 , 2.82×10^3
Quinazoline	224, 314-318[11]	-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of isoquinoline isomers.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.[13]

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a relaxation delay of 5 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (typically >1024) for adequate signal averaging.
- Data Processing: Process the acquired free induction decays (FIDs) with an appropriate line broadening factor and perform Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and ^{13}C .

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups and fingerprint regions of the isoquinoline isomers.

Methodology:

- Sample Preparation: For liquid samples like isoquinoline and quinoline, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Data Acquisition:
 - Record a background spectrum of the clean KBr/NaCl plates.
 - Place the sample plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties and λ_{max} values of the isoquinoline isomers.

Methodology:

- Sample Preparation: Prepare a stock solution of the analyte in a UV-grade solvent such as ethanol. Serially dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use a matched pair of quartz cuvettes (1 cm path length).
 - Fill one cuvette with the pure solvent to be used as a blank.
 - Fill the other cuvette with the sample solution.
 - Scan the absorbance from 200 to 400 nm.

- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.

Mass Spectrometry (MS)

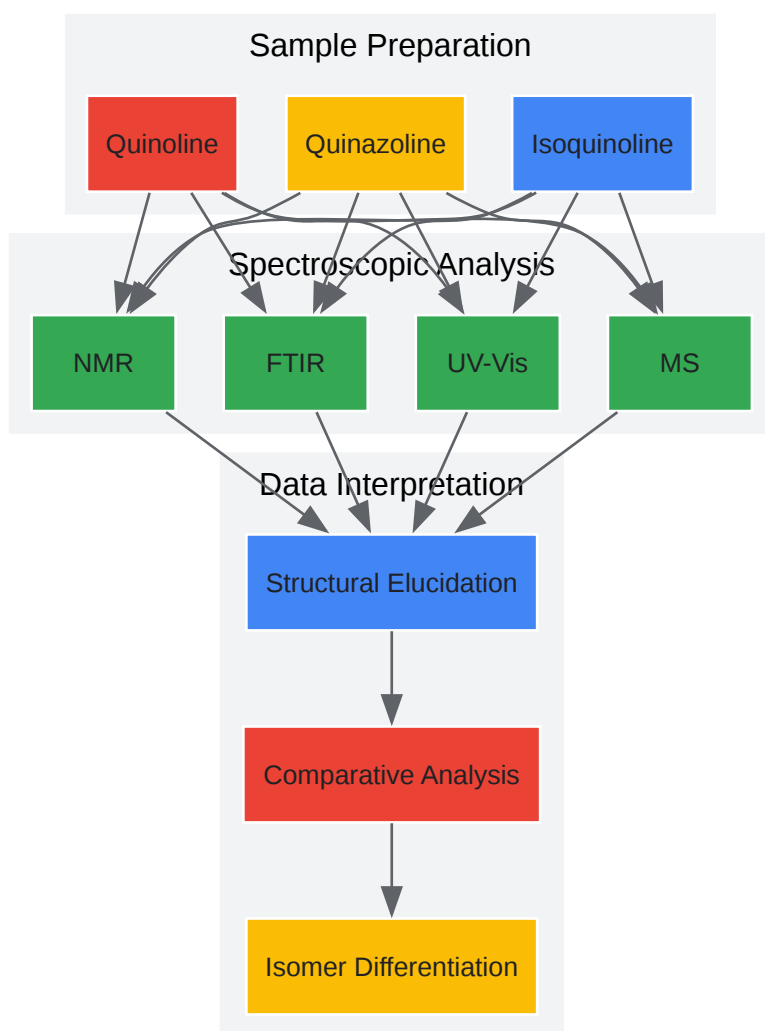
Objective: To determine the molecular weight and characteristic fragmentation patterns of the isoquinoline isomers.

Methodology:

- **Sample Introduction:** Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
- **Mass Analysis:** Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
- **Data Analysis:** Identify the molecular ion peak and the major fragment ions. The primary fragmentation pathway for both isoquinoline and quinoline involves the loss of hydrogen cyanide (HCN).^[1]

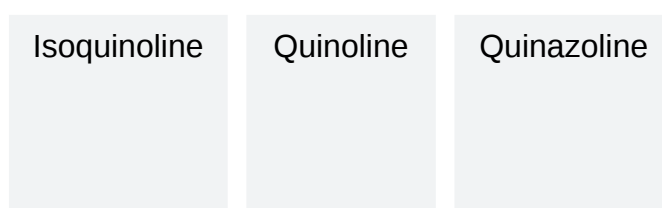
Visualizing the Analysis Workflow and Molecular Structures

The following diagrams, generated using Graphviz, illustrate the logical workflow of the comparative spectroscopic analysis and the molecular structures of the isomers.



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Fig. 1: Workflow for comparative spectroscopic analysis.



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